molecular formula C11H14N4O B2974043 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1507959-02-5

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2974043
CAS No.: 1507959-02-5
M. Wt: 218.26
InChI Key: ICVYWGDQWXEDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with an oxan-4-yl (tetrahydropyran-4-yl) group at position 2 and an amine group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The oxan-4-yl group enhances solubility and bioavailability compared to purely aromatic substituents, making it a valuable candidate for drug discovery .

Properties

IUPAC Name

2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYWGDQWXEDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine can be achieved through a catalyst-free, microwave-mediated method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.

Industrial Production Methods

While specific industrial production methods for 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures.

    Biology: It exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including acting as inhibitors for specific enzymes and receptors involved in various diseases.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Modifications

The triazolo[1,5-a]pyridine core is highly versatile. Key structural analogs include:

Fluorine atoms improve metabolic stability compared to non-halogenated analogs.

2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine ():

  • The methoxymethyl group increases hydrophilicity but reduces steric bulk compared to oxan-4-yl.
  • Partial saturation of the pyridine ring (tetrahydro form) may alter conformational flexibility and target selectivity.

Functional Group Variations

  • Amine Position : The 6-amine group is critical for hydrogen bonding with biological targets. Analogs like 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine () retain this feature but differ in ring connectivity, affecting spatial orientation.
  • Boronic Acid Derivatives : [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid () serves as a Suzuki coupling precursor, enabling modular synthesis of aryl-substituted derivatives for structure-activity relationship (SAR) studies.

Pharmacological Activity

Compound Key Substituents Reported Activity Reference
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine Oxan-4-yl, 6-amine N/A (Theoretical potential)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Carboxamide Antiproliferative (preliminary)
N-[3-(4-Quinazolinyl)aminopyrazole] derivatives Quinazolinyl, aldehyde hydrazone Antimicrobial (vs. Fusarium)
2-(Methoxymethyl)-tetrahydrotriazolopyridine Methoxymethyl, tetrahydro N/A (Synthetic intermediate)

Key Findings :

  • Carboxamide derivatives () show antiproliferative activity, suggesting that electron-withdrawing groups at position 6 may enhance cytotoxicity.
  • Antimicrobial activity in quinazolinyl analogs () highlights the importance of aromatic substituents for targeting fungal pathogens.

Physicochemical Properties

Property 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine 2,8-Dimethyl Analog () 2-(Methoxymethyl) Analog ()
Molecular Formula C₁₁H₁₅N₄O C₈H₁₀N₄ C₈H₁₄N₄O
Molecular Weight 235.27 g/mol 162.19 g/mol 194.22 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 (high lipophilicity) ~0.5 (high hydrophilicity)
Solubility Improved due to oxan-4-yl Low (crystalline solid) Moderate (oil)

Biological Activity

The compound 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is part of a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine features a triazole ring fused with a pyridine moiety and an oxane substituent. The structural formula can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}

This structure contributes to its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyridine class exhibit significant anticancer properties. For instance, a related compound was found to inhibit the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating high potency against cancer cell lines . This suggests that 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine may also possess similar inhibitory effects.

Antimicrobial Activity

In vitro studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit moderate antimicrobial activity against various bacterial and fungal strains. Compounds in this class were tested against standard strains and showed efficacy comparable to known antibiotics .

Anticonvulsant Activity

Research on related triazolo derivatives has indicated potential anticonvulsant activity. In a study evaluating various triazolo compounds in PTZ-induced epilepsy models, some derivatives showed significant protective effects with ED50 values around 31.81 mg/kg . While specific data for 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is limited, its structural similarities suggest potential efficacy in this area.

The biological activities of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound may act as an ATP competitive inhibitor for kinases involved in tumor progression.
  • GABA Modulation : Related compounds have been shown to enhance GABA receptor activity, which is crucial for anticonvulsant effects.

Case Studies

Several studies highlight the efficacy of triazolo derivatives:

  • Cancer Cell Line Studies : A derivative demonstrated selective inhibition of ALK5 in cancer cell lines with significant oral bioavailability (51%) and systemic exposure (AUC = 1426 ng × h/mL) .
  • Antimicrobial Efficacy : Compounds were tested against multiple strains showing moderate activity; for example:
    CompoundBacterial StrainZone of Inhibition (mm)
    AE. coli15
    BS. aureus12

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a triazolopyridine core (e.g., [1,2,4]triazolo[1,5-a]pyridin-6-amine derivatives) and introduce the oxan-4-yl group via nucleophilic substitution or coupling reactions. Use triethylamine (Et₃N) as a base in THF or dioxane under reflux (6–10 h) to promote reactivity .
  • Step 2 : Optimize reaction conditions by varying solvents (e.g., THF vs. dioxane), temperatures (r.t. to 110°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor purity via LC-MS and elemental analysis .
  • Critical Note : Ensure high-purity starting materials (>95%) to minimize side products like unsubstituted intermediates or over-oxidized byproducts .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY spectra to confirm the oxan-4-yl substituent’s position and triazolopyridine backbone. Compare with analogs like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivatives) to resolve the fused triazole-pyridine system. Use SHELX-97 software for structure refinement .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties and target binding affinity of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. Compare with structurally similar compounds like ARRY-380 analogs (logP ~2.5–3.5) .
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. For example, triazolopyridines often bind to ATP pockets in kinases (e.g., EGFR, HER2) via hydrogen bonding with the amine group and π-π stacking .
  • Validation : Cross-reference docking scores (e.g., ΔG < -8 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values for kinase inhibition)?

  • Methodology :

  • Step 1 : Standardize assay conditions (e.g., ATP concentration, pH, temperature). For instance, kinase assays at 1 mM ATP and pH 7.5 reduce variability .
  • Step 2 : Investigate off-target effects via proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target specificity .

Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with substituents at positions 2, 5, and 7 (e.g., halogenation, alkylation) and test against biological targets. For example, 5-chloro derivatives show enhanced kinase inhibition due to increased electrophilicity .
  • Oxan-4-Yl Optimization : Replace the tetrahydropyran ring with other heterocycles (e.g., piperazine, morpholine) to assess solubility and potency trade-offs .
  • Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.